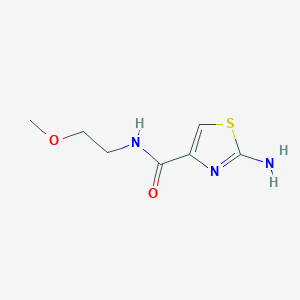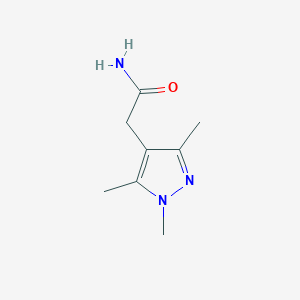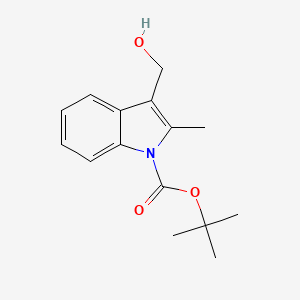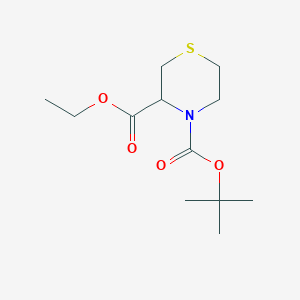
4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate
Overview
Description
Scientific Research Applications
Organic Synthesis
4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate: is a valuable building block in organic synthesis. It can be used to introduce the thiomorpholine moiety into larger molecules, which is particularly useful in the synthesis of pharmaceuticals and agrochemicals. The tert-butyl group serves as a protective group that can be removed under acidic conditions, revealing a reactive hydroxyl group .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of small molecule libraries that are screened for biological activity. The thiomorpholine ring is a common feature in many biologically active compounds, and its incorporation can enhance the lipophilicity and membrane permeability of potential drug candidates .
Material Science
The compound’s unique structure makes it suitable for the development of novel materials. For instance, it can be used in the creation of polymers with specific mechanical properties or as a precursor for the synthesis of organic semiconductors .
Catalysis
Thiomorpholine derivatives can act as ligands in catalytic systems. “4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate” can be transformed into various ligands that facilitate important catalytic reactions, such as hydrogenation and carbon-carbon bond formation processes .
Analytical Chemistry
This compound can be employed as a standard or reference material in chromatographic analysis due to its well-defined physical and chemical properties. It can help in the calibration of equipment or serve as a comparison point for the identification of unknown substances .
Biochemistry
In biochemistry, the compound can be used to study enzyme-substrate interactions. The thiomorpholine ring can mimic certain amino acid structures, allowing researchers to investigate the binding affinities and reaction mechanisms of enzymes .
Neuroscience Research
Thiomorpholine derivatives are of interest in neuroscience research due to their potential activity on the central nervous system. They can be used to study neurotransmitter receptors and the modulation of neural pathways .
Environmental Science
Lastly, “4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate” can be used in environmental science to study the degradation of sulfur-containing compounds. Its stability and reactivity make it a suitable model compound for understanding the environmental fate of similar structures .
Safety and Hazards
properties
IUPAC Name |
4-O-tert-butyl 3-O-ethyl thiomorpholine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-5-16-10(14)9-8-18-7-6-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZIZHLFXGPRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661417 | |
| Record name | 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate | |
CAS RN |
859833-24-2 | |
| Record name | 4-(1,1-Dimethylethyl) 3-ethyl 3,4-thiomorpholinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859833-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl 3-ethyl thiomorpholine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520489.png)
![{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine](/img/structure/B1520490.png)
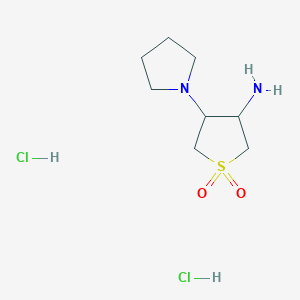

![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520496.png)


